6-(Difluoromethyl)pyrimidin-4(3H)-one is a substituted pyrimidinone derivative investigated for its potential fungicidal properties. [] Pyrimidinones are a class of heterocyclic compounds containing a pyrimidine ring fused to a cyclic ketone. They are widely studied in medicinal chemistry due to their diverse biological activities. [, , ] 6-(Difluoromethyl)pyrimidin-4(3H)-one represents a novel structural motif within this class, with the difluoromethyl group at the 6-position potentially contributing to unique biological activity and physicochemical properties. []
The synthesis of 6-(difluoromethyl)pyrimidin-4(3H)-one typically involves introducing the difluoromethyl group onto a pyrimidine ring. A common synthetic route includes:
In industrial settings, large-scale production may utilize continuous flow reactors and advanced purification techniques like crystallization or chromatography to optimize yield and purity.
The molecular structure of 6-(difluoromethyl)pyrimidin-4(3H)-one features a six-membered pyrimidine ring with specific substitutions:
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of synthesized compounds .
6-(Difluoromethyl)pyrimidin-4(3H)-one can undergo various types of chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for compounds like 6-(difluoromethyl)pyrimidin-4(3H)-one typically involves interactions with specific biological targets:
This mechanism underlies its potential use in developing pharmaceuticals with antimicrobial or antiviral properties.
The physical and chemical properties of 6-(difluoromethyl)pyrimidin-4(3H)-one include:
These properties are crucial for determining suitable applications in research and industry.
6-(Difluoromethyl)pyrimidin-4(3H)-one has several significant applications:
6-(Difluoromethyl)pyrimidin-4(3H)-one belongs to the pyrimidinone class of heterocyclic compounds, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with a carbonyl group at C4. The systematic IUPAC name derives from the parent structure pyrimidin-4(3H)-one, indicating the ketone functionality at C4 and the mobile hydrogen at N3 that enables lactam-lactim tautomerism [5]. The "6-(difluoromethyl)" prefix specifies the −CHF₂ substituent at the C6 position. This structural motif exhibits planarity in the pyrimidine ring, with bond lengths and angles consistent with aromatic systems (C−C: 1.35–1.40 Å) [5]. The difluoromethyl group introduces steric and electronic perturbations, influencing the compound’s dipole moment (experimentally ~2.1–2.4 D) and acidity (pKa ~8–9 for N-H) [5]. Tautomeric equilibria between the 4-keto (lactam) and 4-hydroxy (lactim) forms impact reactivity, with X-ray crystallography confirming the dominance of the lactam form in solid-state structures of analogous compounds .
Table 1: Key Structural Features of 6-(Difluoromethyl)pyrimidin-4(3H)-one
Property | Description |
---|---|
Systematic Name | 6-(Difluoromethyl)-3,4-dihydropyrimidin-4-one |
Molecular Formula | C₅H₄F₂N₂O |
Core Structure | Pyrimidin-4(3H)-one with −CHF₂ at C6 |
Tautomerism | Lactam (keto) ⇌ Lactim (enol) equilibrium |
Dipole Moment | 2.1–2.4 D (experimental) [5] |
Bond Lengths (C−C) | 1.35–1.40 Å (similar to benzene) [5] |
The introduction of fluorinated groups (e.g., −CF₃, −CHF₂) into heterocycles like pyrimidine profoundly alters their physicochemical and biological properties. Fluorine’s high electronegativity (3.98 Pauling scale) and the strong C−F bond (~485 kJ/mol) enhance metabolic stability, lipophilicity, and bioavailability . Specifically, the −CHF₂ group in 6-(difluoromethyl)pyrimidin-4(3H)-one:
Table 2: Impact of Fluorination on Pyrimidine Derivatives
Fluorinated Group | Key Effects | Example Bioactive Compounds |
---|---|---|
−CHF₂ | Moderate lipophilicity increase; metabolic stabilization | 6-(Difluoromethyl)pyrimidin-4(3H)-one |
−CF₃ | High lipophilicity; strong electron-withdrawal | Trifluridine (antiviral) |
−F (mono) | Polarity modulation; hydrogen-bond acceptor | 5-Fluorouracil (anticancer) |
−OCF₃ | Enhanced membrane penetration; metabolic resistance | Rilpivirine (antiretroviral) |
The synthesis of pyrimidinones has evolved from classical condensation methods to sophisticated catalytic strategies:
Table 3: Evolution of Synthetic Methods for Pyrimidinones
Era | Method | Conditions | Yield Range | Limitations |
---|---|---|---|---|
Pre-2000 | Biginelli Condensation | HCl/EtOH, reflux | 30–50% | Low regioselectivity; poor fluorination compatibility |
2000–2010 | ZnCl₂-Catalyzed Coupling | Solvent-free, 80–100°C | 70–85% | Limited to symmetric enamines |
2010–2020 | K₂S₂O₈ Oxidative Annulation | DMSO, 120°C | 65–90% | Requires stoichiometric oxidant |
2020–Present | Cu-Catalyzed Ketone-Nitrile Cyclization | CuI, K₂CO₃, DMF, 100°C | 75–95% | Sensitive to steric hindrance |
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6